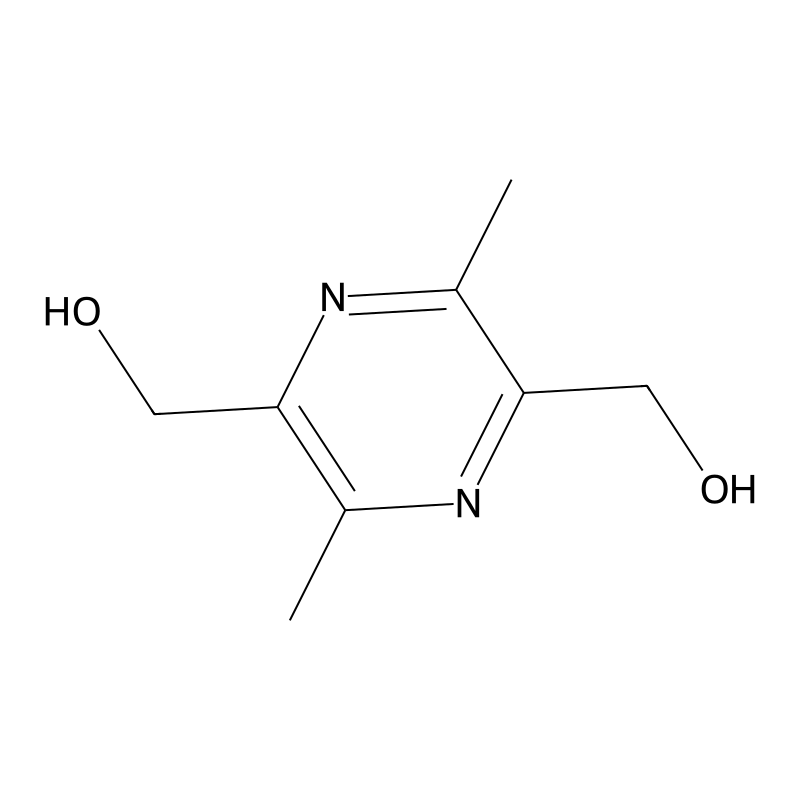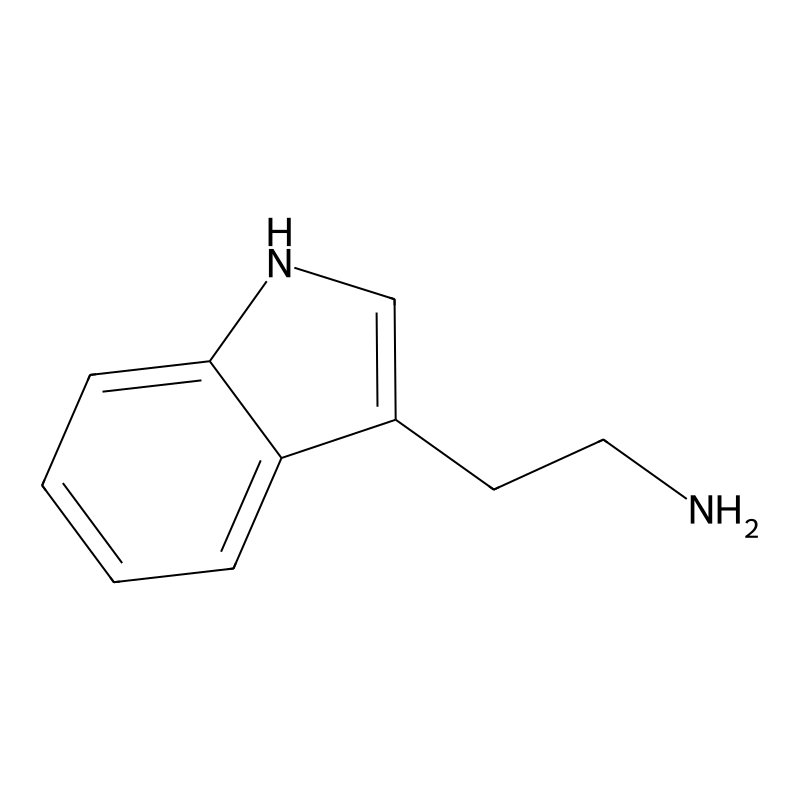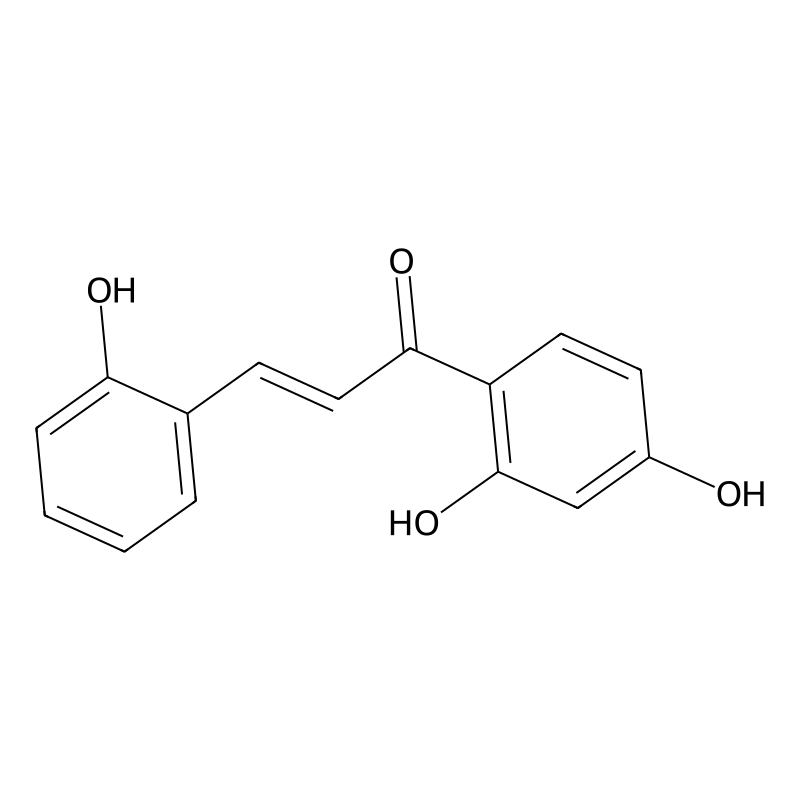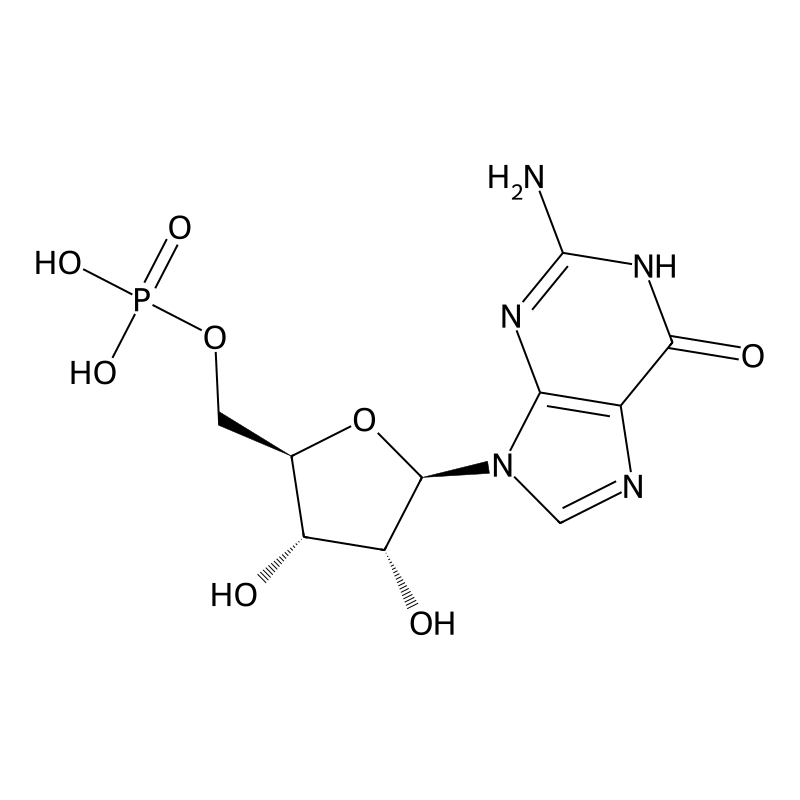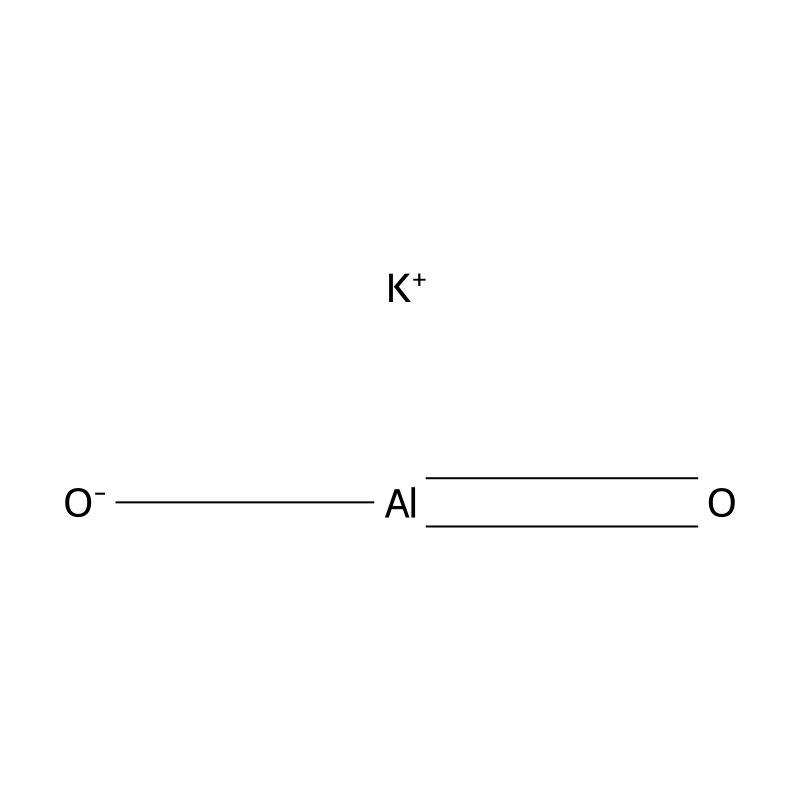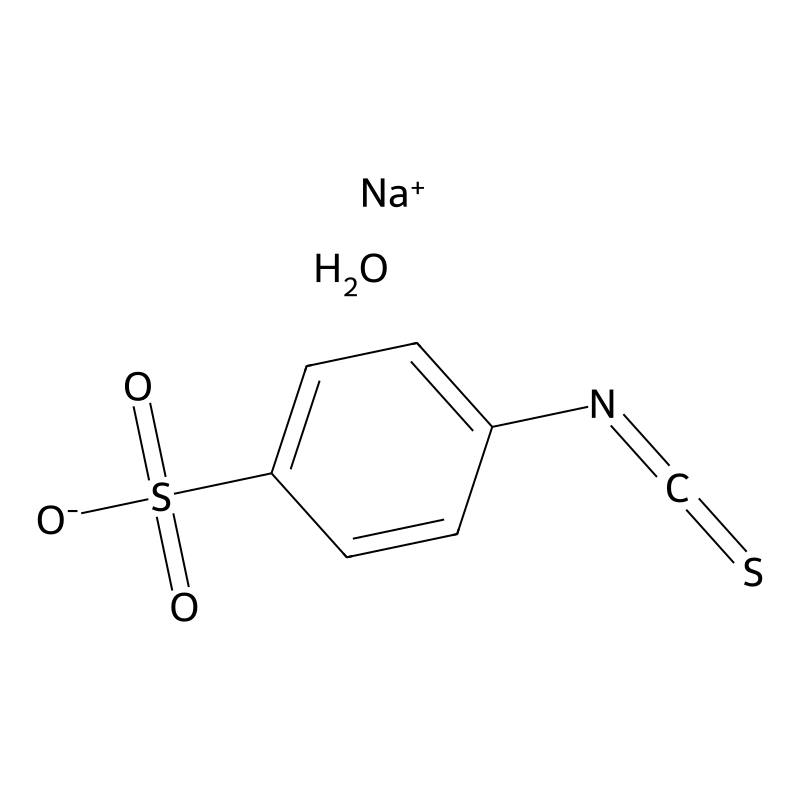Quinoline-5-sulfonyl chloride
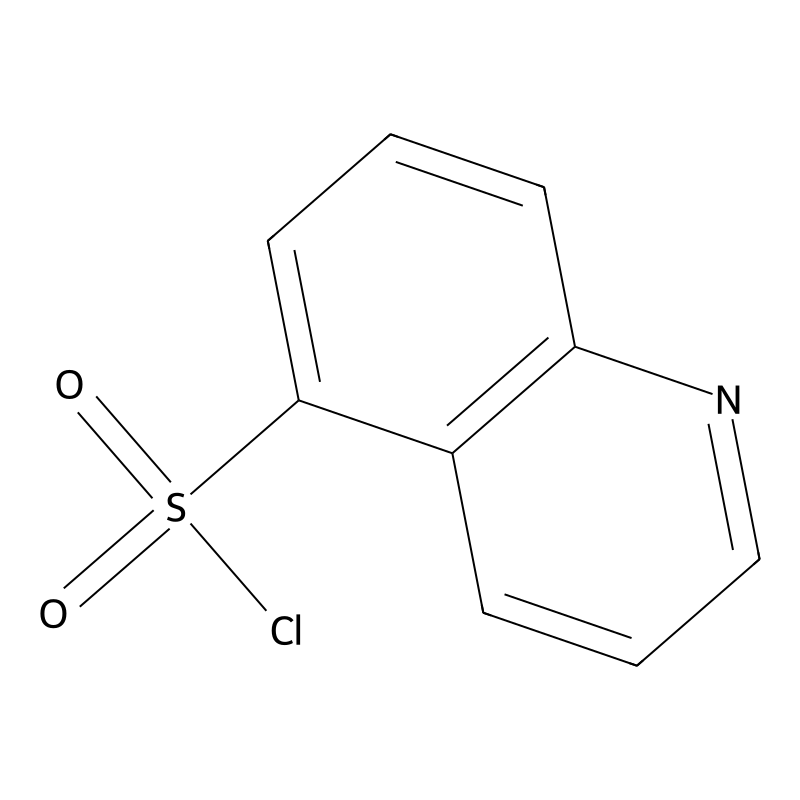
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Novel Molecules:
Quinoline-5-sulfonyl chloride is primarily used as a versatile building block in organic synthesis []. Its electrophilic nature (due to the presence of the sulfonyl chloride group) allows it to readily undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable tool for the construction of complex organic molecules with diverse functionalities.
Medicinal Chemistry Applications:
The quinoline scaffold is a core structure found in many biologically active molecules []. By incorporating a quinoline group into new compounds, researchers can explore potential therapeutic applications. Quinoline-5-sulfonyl chloride serves as a valuable precursor for the synthesis of novel quinoline derivatives with potential medicinal properties. Studies have explored its use in the synthesis of potential antitumor agents, anticonvulsant agents, and antimalarial drugs [, , ].
Material Science Applications:
Quinoline derivatives have also shown promising applications in material science []. Quinoline-5-sulfonyl chloride can be used as a building block for the synthesis of functionalized quinolines with specific properties, such as photoluminescence or conductivity. These materials can be further investigated for potential applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials [].
Quinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol. It is characterized by the presence of a sulfonyl chloride group (-SO₂Cl) attached to the quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is notable for its reactivity due to the sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines to form sulfonamides. For example, when treated with primary or secondary amines, quinoline-5-sulfonyl chloride can yield corresponding sulfonamide derivatives.
- Acylation Reactions: It can also be used in acylation reactions where it acts as an acylating agent for alcohols and phenols, leading to the formation of sulfonyl esters.
- Coupling Reactions: Quinoline-5-sulfonyl chloride can undergo coupling reactions with various substrates, including aryl and alkyl groups, mediated by transition metals such as copper.
Quinoline-5-sulfonyl chloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Research indicates that derivatives of this compound have shown:
- Antimicrobial Activity: Compounds derived from quinoline-5-sulfonyl chloride have been tested for antibacterial and antifungal properties, demonstrating efficacy against various pathogens .
- Anticancer Properties: Some studies suggest that quinoline derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The synthesis of quinoline-5-sulfonyl chloride can be accomplished through several methods:
- Direct Sulfonation: The most common method involves the reaction of quinoline with chlorosulfonic acid. This method typically requires controlled conditions to ensure high yields and purity.
- Diazotization Method: Another method involves diazotization of 5-aminoquinoline followed by treatment with sulfur dioxide in an acetic acid solvent to yield quinoline-5-sulfonyl chloride in one step .
- Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed C–H bond activation methods that allow for more efficient synthesis of sulfonylated quinolines from simpler precursors .
Quinoline-5-sulfonyl chloride is utilized in various applications:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in creating sulfonamide drugs.
- Chemical Research: The compound is used in organic synthesis for developing new materials and compounds with potential biological activities.
- Analytical Chemistry: It can be employed as a reagent in analytical chemistry for detecting specific functional groups.
Interaction studies involving quinoline-5-sulfonyl chloride often focus on its reactivity with biological molecules. Notably:
- Protein Binding Studies: Research has shown that sulfonamide derivatives interact with proteins through hydrogen bonding and hydrophobic interactions, which may influence their pharmacological profiles.
- Enzyme Inhibition: Some derivatives exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are implicated.
Quinoline-5-sulfonyl chloride shares structural similarities with several other compounds, including:
Quinoline-5-sulfonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity compared to other similar compounds. Its sulfonyl chloride group provides distinctive reactivity that is not present in all related compounds, making it particularly valuable for synthetic applications.
